molecular formula C18H24N2O2S B5137199 2-(4-Methoxy-2,3-dimethylphenyl)-5-methyl-4-(thiomorpholin-4-ylmethyl)-1,3-oxazole

2-(4-Methoxy-2,3-dimethylphenyl)-5-methyl-4-(thiomorpholin-4-ylmethyl)-1,3-oxazole

Cat. No.: B5137199
M. Wt: 332.5 g/mol
InChI Key: DZVOBRFUWHTEMC-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2,3-dimethylphenyl)-5-methyl-4-(thiomorpholin-4-ylmethyl)-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by its complex structure, which includes a methoxy group, dimethylphenyl group, and a thiomorpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2,3-dimethylphenyl)-5-methyl-4-(thiomorpholin-4-ylmethyl)-1,3-oxazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxy and dimethylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the thiomorpholine moiety: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiomorpholine moiety.

    Reduction: Reduction reactions may target the oxazole ring or the aromatic ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the oxazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Disrupting cellular processes: Leading to changes in cell function or viability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-5-methyl-1,3-oxazole: Lacks the dimethyl and thiomorpholine groups.

    2-(4-Methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazole: Lacks the thiomorpholine group.

    2-(4-Methoxy-2,3-dimethylphenyl)-4-(thiomorpholin-4-ylmethyl)-1,3-oxazole: Lacks the methyl group on the oxazole ring.

Uniqueness

The presence of the methoxy, dimethylphenyl, and thiomorpholine groups in 2-(4-Methoxy-2,3-dimethylphenyl)-5-methyl-4-(thiomorpholin-4-ylmethyl)-1,3-oxazole makes it unique compared to other similar compounds. These functional groups may confer specific chemical properties and biological activities that are not present in related compounds.

Properties

IUPAC Name

2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(thiomorpholin-4-ylmethyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-12-13(2)17(21-4)6-5-15(12)18-19-16(14(3)22-18)11-20-7-9-23-10-8-20/h5-6H,7-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVOBRFUWHTEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C2=NC(=C(O2)C)CN3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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